1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene
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Overview
Description
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Fluorination: Introduction of fluorine atoms.
Methoxylation: Addition of a methoxy group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride, palladium catalysts, and strong acids or bases .
Scientific Research Applications
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3,4-difluoro-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene: Has a different fluorine substitution pattern, affecting its chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct properties and reactivity.
Properties
CAS No. |
1784444-30-9 |
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Molecular Formula |
C7H4BrF2NO3 |
Molecular Weight |
268 |
Purity |
95 |
Origin of Product |
United States |
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